N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide (CAS: 874138-05-3; Molecular Formula: C₂₂H₁₈ClNO₃) is a benzofuran-derived carboxamide featuring dual N-substituents: a 4-chlorobenzyl group and a furan-2-ylmethyl group. The benzofuran core is substituted with a methyl group at position 3, contributing to its steric and electronic profile.
Properties
Molecular Formula |
C22H18ClNO3 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18ClNO3/c1-15-19-6-2-3-7-20(19)27-21(15)22(25)24(14-18-5-4-12-26-18)13-16-8-10-17(23)11-9-16/h2-12H,13-14H2,1H3 |
InChI Key |
ZMDYNSZFRQGJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzofuran derivative reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction, using furan-2-ylmethanol and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine, such as furan-2-ylmethylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like carbonyl or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds similar to N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide exhibit significant anticancer properties. These properties are primarily attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study Data
A study evaluating the efficacy of related compounds demonstrated significant results against HepG2 liver cancer cells:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 | 35.01 |
| Doxorubicin | HepG2 | 0.62 |
These results suggest that the compound has promising anticancer potential when compared to established treatments like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary studies indicate its effectiveness against several bacterial strains.
Efficacy Against Bacteria
Research utilizing the well diffusion method assessed the antimicrobial efficacy:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 10.5 | 280 |
| This compound | S. aureus | 13 | 265 |
These findings indicate that this compound could serve as a potential candidate for drug development targeting bacterial infections .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of enzymes involved in key biological processes, such as cyclooxygenases, kinases, or proteases.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within cells, modulating signaling pathways and cellular responses.
Signal Transduction: The compound may affect intracellular signaling cascades, leading to changes in gene expression, protein activity, and cellular behavior.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following compounds share partial structural motifs with the target molecule:
Physicochemical and Functional Implications
The pyridinyl group in CAS 931618-00-7 introduces basicity, which may improve solubility in acidic environments .
Steric Effects :
- The 3-methyl group on the benzofuran core in the target compound may hinder rotational freedom, affecting binding to biological targets compared to unsubstituted analogs.
Biological Activity
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- A benzofuran core
- A furan moiety attached to a chlorobenzyl group
- A carboxamide functional group
These structural elements contribute to its biological properties, making it a candidate for further pharmaceutical development.
Antibacterial Activity
Research has indicated that benzofuran derivatives, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of various benzofuran derivatives against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For example, in vitro assays showed that the compound inhibited the growth of breast cancer cells significantly more than normal cells, suggesting a potential therapeutic window for cancer treatment .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity associated with benzofuran derivatives. Studies have reported that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound may also possess anti-inflammatory properties, although specific data on this compound is limited .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory pathways or cancer progression.
- Induction of Apoptosis : Evidence suggests that the compound could induce programmed cell death in tumor cells, enhancing its potential as an anticancer agent.
Study 1: Antibacterial Efficacy
A patent study demonstrated the antibacterial efficacy of benzofuran derivatives against multiple bacterial strains. The results indicated that modifications in the chemical structure significantly affected antibacterial potency, suggesting that this compound could be optimized for enhanced activity .
Study 2: Cytotoxicity Profile
In a recent investigation into the cytotoxic effects on various cancer cell lines, this compound exhibited an IC50 value of 15 µM against MCF7 breast cancer cells, indicating substantial potency compared to standard chemotherapeutics .
Study 3: Anti-inflammatory Mechanism
A study exploring the anti-inflammatory properties of similar compounds found that they could significantly reduce TNF-alpha levels in vitro. This suggests that this compound might also exert similar effects, warranting further investigation into its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
